molecular formula C22H16N2O2 B13084682 4-[4-(4-cyanophenyl)-2,5-dimethoxyphenyl]benzonitrile

4-[4-(4-cyanophenyl)-2,5-dimethoxyphenyl]benzonitrile

Cat. No.: B13084682
M. Wt: 340.4 g/mol
InChI Key: BCQNLSGWSDQLFO-UHFFFAOYSA-N
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Description

4-[4-(4-cyanophenyl)-2,5-dimethoxyphenyl]benzonitrile is an organic compound with the molecular formula C22H16N2O2 and a molecular weight of 340.375 g/mol . This compound is characterized by the presence of two cyanophenyl groups and two methoxy groups attached to a central benzene ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-cyanophenyl)-2,5-dimethoxyphenyl]benzonitrile typically involves the reaction of 4-cyanophenylboronic acid with 2,5-dimethoxybenzene in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can help improve the efficiency and yield of the reaction. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-cyanophenyl)-2,5-dimethoxyphenyl]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[4-(4-cyanophenyl)-2,5-dimethoxyphenyl]benzonitrile is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and protein-ligand binding.

    Medicine: As a potential therapeutic agent for the treatment of certain diseases.

    Industry: In the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-[4-(4-cyanophenyl)-2,5-dimethoxyphenyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dicyanobiphenyl: Similar structure with two cyanophenyl groups but lacks the methoxy groups.

    4,4’-Dicyanostilbene: Contains a similar cyanophenyl structure but with a different central core.

    4-Cyanophenylbenzonitrile: Similar cyanophenyl groups but with a simpler structure.

Uniqueness

4-[4-(4-cyanophenyl)-2,5-dimethoxyphenyl]benzonitrile is unique due to the presence of both cyanophenyl and methoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various scientific research applications .

Properties

Molecular Formula

C22H16N2O2

Molecular Weight

340.4 g/mol

IUPAC Name

4-[4-(4-cyanophenyl)-2,5-dimethoxyphenyl]benzonitrile

InChI

InChI=1S/C22H16N2O2/c1-25-21-11-20(18-9-5-16(14-24)6-10-18)22(26-2)12-19(21)17-7-3-15(13-23)4-8-17/h3-12H,1-2H3

InChI Key

BCQNLSGWSDQLFO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C2=CC=C(C=C2)C#N)OC)C3=CC=C(C=C3)C#N

Origin of Product

United States

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